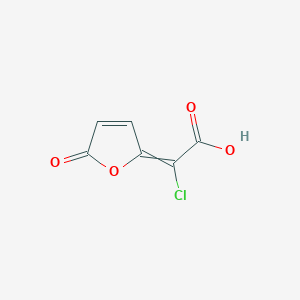![molecular formula C20H26O4 B14279656 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol) CAS No. 124767-43-7](/img/structure/B14279656.png)
4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) is an organic compound that features a biphenyl core with two butanol groups attached via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) typically involves the reaction of 4,4’-biphenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include various alcohol derivatives.
Substitution: Products include halogenated compounds.
Applications De Recherche Scientifique
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) involves its interaction with specific molecular targets. The compound’s biphenyl core and hydroxyl groups allow it to engage in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenol: A simpler analog with two hydroxyl groups directly attached to the biphenyl core.
4,4’-Bis(4-aminophenoxy)biphenyl: Contains amino groups instead of hydroxyl groups, leading to different reactivity and applications.
4,4’-Di-tert-butylbiphenyl: Features bulky tert-butyl groups, affecting its steric properties and reactivity.
Uniqueness
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) is unique due to its specific combination of biphenyl and butanol groups, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
124767-43-7 |
|---|---|
Formule moléculaire |
C20H26O4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4-[4-[4-(4-hydroxybutoxy)phenyl]phenoxy]butan-1-ol |
InChI |
InChI=1S/C20H26O4/c21-13-1-3-15-23-19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-4-2-14-22/h5-12,21-22H,1-4,13-16H2 |
Clé InChI |
JMQHUCNTWDGGIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCO)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)



![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)

![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)

![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)


